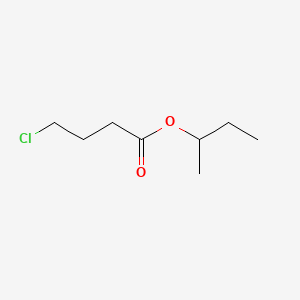
Butanoic acid, 4-chloro-, 1-methylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-chloro-, 1-methylpropyl ester is an organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.656 . This compound is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the carboxyl group is esterified with 1-methylpropyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-chloro-, 1-methylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 1-methylpropyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-chloro-, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under controlled conditions.
Major Products
Hydrolysis: 4-chlorobutanoic acid and 1-methylpropyl alcohol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Reduction: 4-chlorobutanol and 1-methylpropyl alcohol.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-chloro-, 1-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-chloro-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release 4-chlorobutanoic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in substitution reactions, leading to the formation of various bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 1-methylpropyl ester: Similar structure but lacks the chlorine atom at the fourth position.
Butanoic acid, 4-chloro-, methyl ester: Similar structure but has a methyl group instead of a 1-methylpropyl group.
Butanoic acid, 4-chloro-, ethyl ester: Similar structure but has an ethyl group instead of a 1-methylpropyl group.
Uniqueness
Butanoic acid, 4-chloro-, 1-methylpropyl ester is unique due to the presence of both the chlorine atom and the 1-methylpropyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
88736-76-9 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
butan-2-yl 4-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-7(2)11-8(10)5-4-6-9/h7H,3-6H2,1-2H3 |
Clave InChI |
MNQRSRRISUUYTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
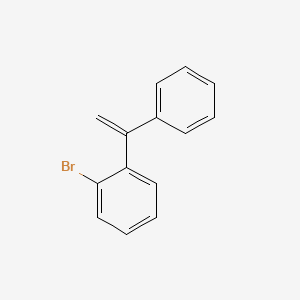

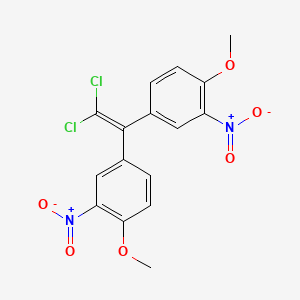
![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

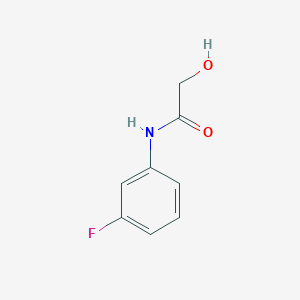
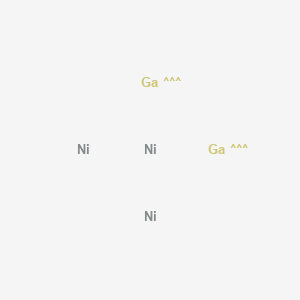
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
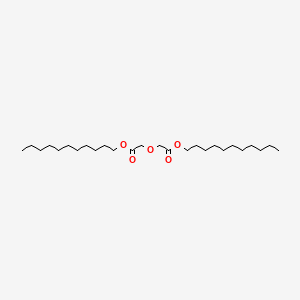
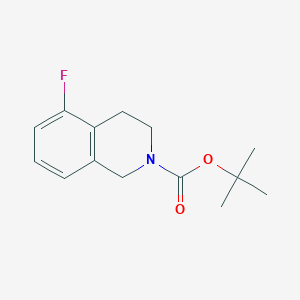
![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
